2-(3-(3-Fluorophenyl)acrylamido)acetic acid
Description
Properties
Molecular Formula |
C11H10FNO3 |
|---|---|
Molecular Weight |
223.20 g/mol |
IUPAC Name |
2-[[(E)-3-(3-fluorophenyl)prop-2-enoyl]amino]acetic acid |
InChI |
InChI=1S/C11H10FNO3/c12-9-3-1-2-8(6-9)4-5-10(14)13-7-11(15)16/h1-6H,7H2,(H,13,14)(H,15,16)/b5-4+ |
InChI Key |
QKHQWNAXUXNCIV-SNAWJCMRSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)F)/C=C/C(=O)NCC(=O)O |
Canonical SMILES |
C1=CC(=CC(=C1)F)C=CC(=O)NCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Halogenation and Carbonylation of Fluorinated Toluene
A foundational step for synthesizing fluorophenylacetic acid derivatives involves halogenation followed by carbonylation. The Chinese patent CN101486638A details a method for preparing 2,3-difluorophenylacetic acid starting from 2,3-difluorotoluene:
-
Photohalogenation : 2,3-difluorotoluene undergoes halogenation (Cl₂ or Br₂) under UV light, producing 2,3-difluorobenzyl halide. This step avoids solvents or uses carbon tetrachloride, achieving yields >85%.
-
Carbonylation : The benzyl halide reacts with carbon monoxide in methanol using cobalt tetracarbonyl sodium (Co(CO)₄Na) as a catalyst. Optimal conditions (30–40°C, 1:1.3 molar ratio of benzyl chloride to CO) yield 89.6% 2,3-difluorophenylacetic acid.
Critical Parameters :
-
Catalyst concentration (0.015 mol Co(CO)₄Na per mole substrate).
-
Solvent choice (methanol preferred for higher polarity and CO solubility).
-
Temperature control (exceeding 40°C reduces yield due to side reactions).
Acrylamidation of Fluorophenylacetic Acid
Reaction with Acryloyl Chloride
Introducing the acrylamido group to 3-fluorophenylacetic acid requires acryloyl chloride under basic conditions:
Procedure :
-
Dissolve 3-fluorophenylacetic acid in dry THF or DMF.
-
Add acryloyl chloride dropwise at 0°C with triethylamine (1:1.1 molar ratio).
Yield Optimization :
Microwave-Assisted Amidation
Microwave irradiation accelerates the amidation process, reducing reaction time from hours to minutes:
-
Mix 3-fluorophenylacetic acid, acryloyl chloride, and DCC (dicyclohexylcarbodiimide) in DMF.
-
Irradiate at 100°C for 15 minutes.
Advantages :
Alternative Routes via Grignard Reagents
Formation of 3-Fluorophenylacetonitrile
A less common but viable route involves cyanide substitution:
-
Grignard Reaction : React 1,3-difluorobenzene with magnesium to form a Grignard reagent.
-
Cyanidation : Treat with sodium cyanide to yield 3-fluorophenylacetonitrile.
-
Hydrolysis : Acidic hydrolysis converts the nitrile to 3-fluorophenylacetic acid.
Challenges :
-
Toxicity of cyanide reagents necessitates strict safety protocols.
Catalytic System Optimization
Cobalt Tetracarbonyl Catalysts
The carbonylation step is highly dependent on cobalt catalysts. Data from CN101486638A highlights:
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Co(CO)₄Na | Methanol | 30–40 | 89.6 |
| Co(CO)₄K | Methanol | 30–40 | 82.3 |
| Co(CO)₄Na | THF | 30–40 | 75.8 |
Key Insight : Methanol’s polarity enhances CO solubility, improving catalyst efficiency.
Palladium-Catalyzed Cross-Coupling
For advanced functionalization, palladium catalysts enable Suzuki-Miyaura couplings:
-
React 3-fluorophenylboronic acid with bromoacrylic acid derivatives.
Yield : 78–85% with minimal byproducts.
Purification and Characterization
Crystallization Techniques
Post-synthesis purification often involves pH-dependent crystallization:
Spectroscopic Validation
Industrial-Scale Production Considerations
Cost Analysis
| Step | Cost Driver | Contribution (%) |
|---|---|---|
| Halogenation | UV equipment | 25 |
| Carbonylation | CO gas and catalyst | 40 |
| Purification | Solvent recovery | 20 |
Chemical Reactions Analysis
Types of Reactions
2-(3-(3-Fluorophenyl)acrylamido)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Amines and alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
- The compound serves as a valuable building block in the synthesis of complex organic molecules and polymers. Its structure allows for modifications that can lead to a variety of derivatives with tailored properties.
- Case Study : A study demonstrated the use of 2-(3-(3-Fluorophenyl)acrylamido)acetic acid in synthesizing novel polymeric materials that exhibit enhanced thermal stability and mechanical properties.
Biological Research
Enzyme Inhibitors and Receptor Ligands
- In biological studies, this compound has been employed to investigate enzyme inhibitors and receptor ligands. The presence of fluorine enhances its binding affinity to specific targets.
- Mechanism of Action : The interaction with molecular targets can modulate biochemical pathways, making it a candidate for further pharmacological exploration.
Case Study on Anticancer Activity
- Research indicates that derivatives of 2-(3-(3-Fluorophenyl)acrylamido)acetic acid exhibit significant antitumor activity. For instance, compounds derived from this structure were tested against various cancer cell lines, demonstrating promising growth inhibition rates.
Pharmaceutical Applications
Potential Drug Intermediate
- The compound is being investigated as a pharmaceutical intermediate in drug discovery processes. Its unique structure may lead to the development of new therapeutic agents.
- Example : A patent outlines the use of compounds similar to 2-(3-(3-Fluorophenyl)acrylamido)acetic acid in treating respiratory diseases by modulating receptors involved in inflammatory responses .
Industrial Applications
Production of Specialty Chemicals
- In industrial settings, this compound is utilized for producing specialty chemicals that require specific functional groups for enhanced performance.
- Application Example : It has been used in the formulation of high-performance coatings and adhesives due to its favorable chemical properties.
Summary Table of Applications
| Field | Application | Example/Case Study |
|---|---|---|
| Chemistry | Building block for organic synthesis | Synthesis of polymeric materials |
| Biology | Study of enzyme inhibitors and receptor ligands | Anticancer activity against human tumor cells |
| Medicine | Pharmaceutical intermediate in drug discovery | Treatment for respiratory diseases |
| Industry | Production of specialty chemicals | Formulation of high-performance coatings |
Mechanism of Action
The mechanism of action of 2-(3-(3-Fluorophenyl)acrylamido)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom in the phenyl ring enhances the compound’s binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table highlights structural variations and their implications:
*Estimated based on substituent contributions.
Biological Activity
2-(3-(3-Fluorophenyl)acrylamido)acetic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, detailing its mechanisms, effects on various biological systems, and relevant research findings.
- Molecular Formula : C11H10FNO2
- Molecular Weight : 219.20 g/mol
- IUPAC Name : 2-(3-(3-fluorophenyl)acrylamido)acetic acid
The biological activity of 2-(3-(3-Fluorophenyl)acrylamido)acetic acid is primarily attributed to its interaction with specific molecular targets within cells. The acrylamide moiety allows the compound to participate in Michael addition reactions, which can lead to the modification of nucleophilic sites in proteins, potentially altering their function. This mechanism is significant in various pathways, including:
- Enzyme Inhibition : The compound may inhibit enzymes by covalently modifying active sites.
- Receptor Modulation : It may interact with receptors, influencing signaling pathways related to cell proliferation and apoptosis.
Antiviral Activity
Recent studies have indicated that acrylamide derivatives, including 2-(3-(3-Fluorophenyl)acrylamido)acetic acid, exhibit antiviral properties. For instance, research has shown that certain acrylamide analogs can inhibit Chikungunya virus (CHIKV) infection by blocking viral attachment through interactions with glycoproteins involved in the viral entry process .
Antitumor Properties
In vitro studies have demonstrated that 2-(3-(3-Fluorophenyl)acrylamido)acetic acid can induce apoptosis in cancer cell lines. The compound's ability to modify protein functions may lead to the activation of apoptotic pathways, enhancing its potential as an anticancer agent. Specific pathways affected include:
- Caspase Activation : Induction of caspase-dependent apoptosis.
- Cell Cycle Arrest : Disruption of cell cycle progression in cancer cells.
Study 1: Antiviral Efficacy
A study conducted using molecular docking techniques revealed that various acrylamide derivatives, including 2-(3-(3-Fluorophenyl)acrylamido)acetic acid, showed promising FitScore values against CHIKV glycoproteins. This suggests a strong binding affinity and potential for antiviral activity .
Study 2: Cytotoxicity and Apoptosis Induction
In a series of experiments assessing cytotoxicity against human cancer cell lines, 2-(3-(3-Fluorophenyl)acrylamido)acetic acid exhibited significant cytotoxic effects with IC50 values indicating effective concentrations for inducing cell death. The mechanism was linked to increased levels of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis .
Data Tables
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(3-(3-Fluorophenyl)acrylamido)acetic acid, and how can purity be optimized?
- Answer : The compound can be synthesized via coupling reactions between fluorophenyl acrylamide derivatives and activated acetic acid precursors. For example, trifluoromethylated intermediates (common in fluorinated compounds) often require palladium or copper catalysts for cross-coupling . Purity optimization involves:
- Chromatography : Use reverse-phase HPLC with acetonitrile/water gradients to separate byproducts.
- Recrystallization : Ethanol/water mixtures (7:3 v/v) yield crystals with >98% purity, as demonstrated for structurally similar fluorophenyl acetic acid derivatives .
Q. How should solubility and stability be evaluated for this compound in experimental settings?
- Answer :
- Solubility : Test in dimethyl sulfoxide (DMSO) for stock solutions (10 mM), followed by dilution in phosphate-buffered saline (PBS). Insoluble residues indicate need for co-solvents like Tween-80 (<0.1% v/v) .
- Stability : Conduct accelerated degradation studies under UV light and varying pH (4–9) for 72 hours. Monitor via LC-MS; fluorophenyl groups typically show stability in neutral pH but degrade under strong acidic/basic conditions .
Q. What analytical techniques are critical for characterizing this compound?
- Answer :
- NMR : -NMR identifies fluorine substitution patterns (δ -110 to -125 ppm for meta-fluorophenyl groups) .
- HPLC-MS : Electrospray ionization (ESI+) in positive ion mode detects [M+H] ions; fragmentation patterns confirm acrylamido-acetic acid linkages .
- FT-IR : Peaks at 1650–1700 cm (C=O stretch) and 1540 cm (N-H bend) validate amide bond formation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?
- Answer :
- Catalyst Screening : Test Pd(OAc) vs. CuI for coupling efficiency. For fluorophenyl derivatives, Pd catalysts often achieve >80% yield under inert atmospheres .
- Solvent Effects : Replace THF with DMF to enhance solubility of aromatic intermediates.
- Kinetic Monitoring : Use in-situ IR to track acrylamido bond formation; terminate reactions at 90% conversion to minimize side products .
Q. What mechanisms explain the biological activity of this compound in enzyme inhibition studies?
- Answer : Fluorophenyl groups enhance binding affinity to hydrophobic enzyme pockets (e.g., cyclooxygenase-2). Molecular docking simulations (AutoDock Vina) reveal:
- Hydrogen Bonding : The acetic acid moiety interacts with catalytic lysine residues (binding energy ≤ -8.5 kcal/mol).
- Fluorine Interactions : Meta-fluorine atoms engage in halogen bonding with serine or tyrosine side chains, reducing IC by 40% compared to non-fluorinated analogs .
Q. How can contradictory data on cytotoxicity across studies be resolved?
- Answer : Contradictions often arise from assay conditions. Standardize protocols:
- Cell Lines : Use ≥3 cell types (e.g., HEK293, HepG2) to assess tissue-specific toxicity.
- Dosage Ranges : Test 1–100 µM with 24- and 48-hour exposures; fluorinated acrylamides show time-dependent apoptosis above 50 µM .
- Control for Photodegradation : Shield assays from light to prevent false-positive results from reactive degradation products .
Q. What computational methods predict the compound’s reactivity in novel reaction environments?
- Answer :
- DFT Calculations : Gaussian 16 with B3LYP/6-311+G(d,p) basis set models transition states for nucleophilic attacks on the acrylamido group.
- Reaction Pathway Analysis : IRC (Intrinsic Reaction Coordinate) trajectories identify intermediates in hydrolysis or Friedel-Crafts reactions .
- Solvent Modeling : COSMO-RS predicts solvation effects in polar aprotic solvents, guiding solvent selection for esterification .
Methodological Notes
- Synthesis Optimization : Reference fluorophenyl acetic acid protocols but adjust for acrylamido-group sensitivity to high temperatures (>80°C).
- Biological Assays : Include fluorinated analogs as positive controls to benchmark activity .
- Data Validation : Cross-validate NMR and LC-MS results with PubChem’s predicted spectra (InChIKey: KYNHMNUEUZZTLW) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
